molecular formula C8H8BrNO3 B12842602 5-Bromo-2-hydroxy-4-methoxybenzamide

5-Bromo-2-hydroxy-4-methoxybenzamide

Cat. No.: B12842602
M. Wt: 246.06 g/mol
InChI Key: XYLQFDDIXKPRJI-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzamide, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzamide typically involves the bromination of 2-hydroxy-4-methoxybenzamide. One common method includes the use of bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process and ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized for large-scale production to achieve high yields and cost efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom or convert the amide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and dehalogenated products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-hydroxy-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Contains an aldehyde group instead of an amide.

    5-Bromo-2-chloro-4-methoxybenzoic acid: Features a chlorine atom in addition to the bromine atom

Uniqueness

5-Bromo-2-hydroxy-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

5-bromo-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(11)4(8(10)12)2-5(7)9/h2-3,11H,1H3,(H2,10,12)

InChI Key

XYLQFDDIXKPRJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)N)Br

Origin of Product

United States

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